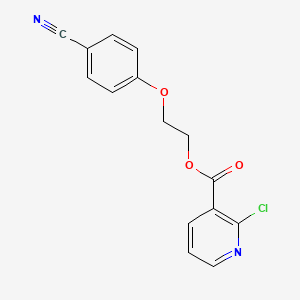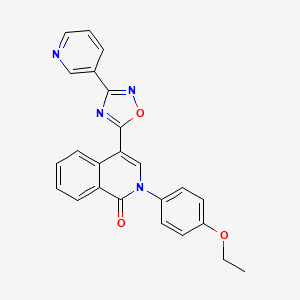
2-(4-ethoxyphenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-ethoxyphenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a type of isoquinolinone that contains an oxadiazole ring and a pyridine ring. It has been synthesized using different methods and found to have various biochemical and physiological effects.
作用機序
The mechanism of action of 2-(4-ethoxyphenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one is not yet fully understood. However, it has been suggested that it may act by inhibiting certain enzymes or by interacting with specific receptors in the body.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been found to have anti-cancer properties by inhibiting the growth of cancer cells. It has also been found to have anti-inflammatory properties by reducing the production of inflammatory cytokines. Additionally, it has been found to have anti-bacterial properties by inhibiting the growth of certain bacteria.
実験室実験の利点と制限
The advantages of using 2-(4-ethoxyphenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one in lab experiments include its potential applications in various fields of scientific research and its ability to inhibit the growth of cancer cells, reduce inflammation, and inhibit the growth of certain bacteria. However, its limitations include the fact that its mechanism of action is not yet fully understood and that more research is needed to determine its potential side effects.
将来の方向性
There are several future directions for the study of 2-(4-ethoxyphenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one. One potential direction is to further investigate its potential use as a fluorescent probe for DNA detection. Another potential direction is to study its potential applications in the treatment of other diseases, such as Alzheimer's disease. Additionally, more research is needed to determine its potential side effects and to fully understand its mechanism of action.
合成法
The synthesis of 2-(4-ethoxyphenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one has been achieved by different methods. One of the most common methods used is the reaction of 4-ethoxyphenylhydrazine with 3-pyridinecarboxylic acid hydrazide to form the pyridinyl hydrazone. The pyridinyl hydrazone is then reacted with 1,3-dibromo-5,5-dimethylhydantoin to form the oxadiazole ring. Finally, the isoquinolinone ring is formed by reacting the oxadiazole with 2-bromo-4-ethoxybenzoic acid in the presence of a palladium catalyst.
科学的研究の応用
2-(4-ethoxyphenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one has been found to have potential applications in various fields of scientific research. It has been studied for its anti-cancer, anti-inflammatory, and anti-bacterial properties. It has also been studied for its potential use as a fluorescent probe for DNA detection.
特性
IUPAC Name |
2-(4-ethoxyphenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)isoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O3/c1-2-30-18-11-9-17(10-12-18)28-15-21(19-7-3-4-8-20(19)24(28)29)23-26-22(27-31-23)16-6-5-13-25-14-16/h3-15H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VACUXLIBQNVIHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CN=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-{2-[2-(2-methylphenoxy)ethylthio]benzimidazolyl}acetate](/img/structure/B2900081.png)
![7-methyl-1H,3H,4H,7H-2lambda6-pyrazolo[3,4-c][1,2]thiazine-2,2,4-trione](/img/structure/B2900082.png)
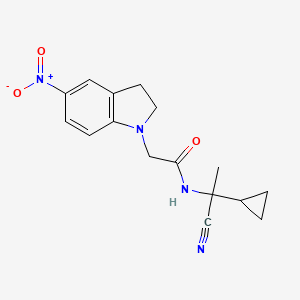
![N'-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2900085.png)
![N1-(2-cyanophenyl)-N2-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)oxalamide](/img/structure/B2900086.png)
![8-methoxy-2-oxo-N-{2-[3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}-2H-chromene-3-carboxamide](/img/structure/B2900091.png)

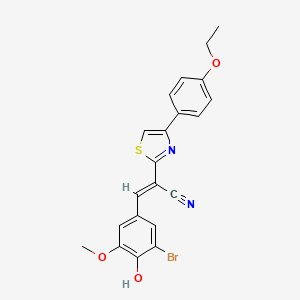

![{2-[3-(2-Pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}amine trifluoroacetate](/img/no-structure.png)

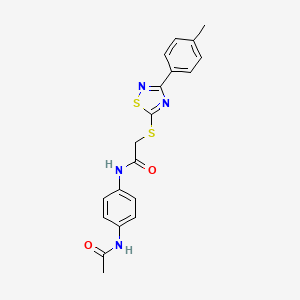
![benzyl 2-((7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)thio)acetate](/img/structure/B2900102.png)
